![molecular formula C15H17NO6 B14003947 (Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid CAS No. 5887-74-1](/img/structure/B14003947.png)
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid is a complex organic compound with a unique structure that includes an acetylamino group, a methylphenyl group, and a propanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acetylation of an amino group followed by the introduction of a methylphenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the propanedioic acid backbone through a malonic ester synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with proteins, affecting their structure and function. The methylphenyl group can interact with hydrophobic pockets in enzymes, influencing their activity. The propanedioic acid backbone can chelate metal ions, affecting various biochemical processes.
類似化合物との比較
Similar Compounds
- (Acetylamino)propanedioic acid
- (Acetylamino)benzoic acid
- (Acetylamino)phenylpropanoic acid
Uniqueness
(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.
特性
CAS番号 |
5887-74-1 |
|---|---|
分子式 |
C15H17NO6 |
分子量 |
307.30 g/mol |
IUPAC名 |
2-acetamido-2-[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C15H17NO6/c1-9-3-5-11(6-4-9)12(18)7-8-15(13(19)20,14(21)22)16-10(2)17/h3-6H,7-8H2,1-2H3,(H,16,17)(H,19,20)(H,21,22) |
InChIキー |
WVHNFNUDOSQUJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CCC(C(=O)O)(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


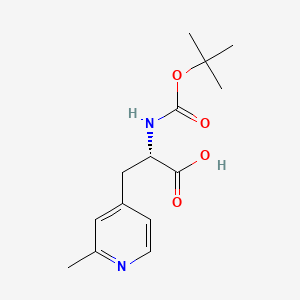
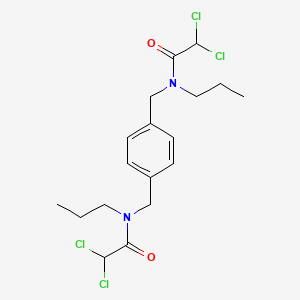

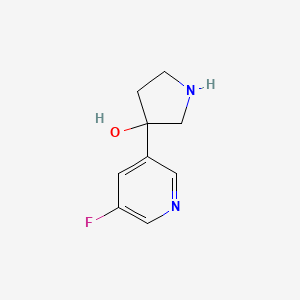
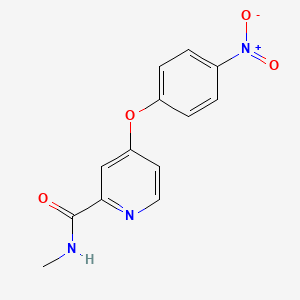
![N-[[dimethoxy(methyl)silyl]oxymethyl]aniline](/img/structure/B14003902.png)
![4-[4-Hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]sulfonyl-2,6-bis(piperidin-1-ylmethyl)phenol](/img/structure/B14003907.png)
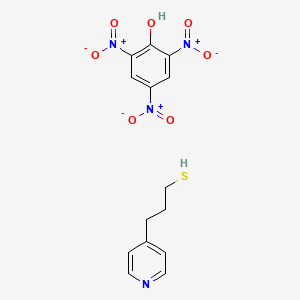
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
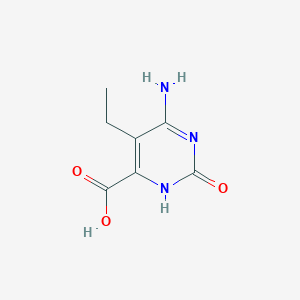
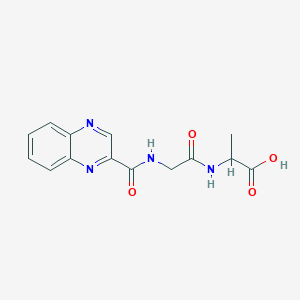
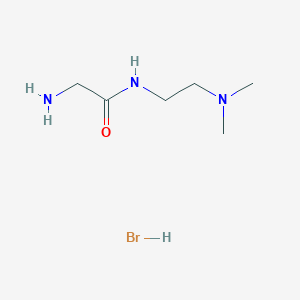
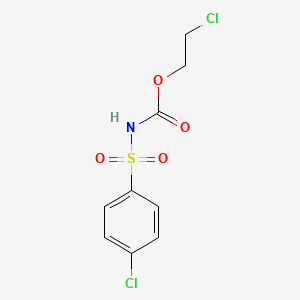
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
